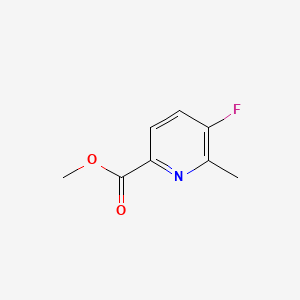

Methyl 5-fluoro-6-methylpicolinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 5-fluoro-6-methylpicolinate is a chemical compound with the CAS Number: 1245647-61-3 . Its IUPAC name is methyl 5-fluoro-6-methyl-2-pyridinecarboxylate . It has a molecular weight of 169.16 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8FNO2/c1-5-6 (9)3-4-7 (10-5)8 (11)12-2/h3-4H,1-2H3 . This code represents the molecular structure of the compound.Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator .Applications De Recherche Scientifique

Pharmacogenetics in Colorectal Cancer Therapy

Pharmacogenetic research emphasizes the necessity for personalized approaches in colorectal cancer therapy, particularly with drugs like 5-fluorouracil (5-FU). Biomarkers for predicting therapy response are crucial, with a focus on gene and protein expression related to drug metabolism and transport. This approach aims at individualizing treatment to enhance efficacy and reduce toxicity, demonstrating the importance of genetic variability in patient response to fluoropyrimidine-based regimens (Mohelníková-Duchoňová, Melichar, & Souček, 2014).

Fluorinated Pyrimidines in Cancer Treatment

Fluorinated pyrimidines, particularly 5-FU, are foundational in treating various cancers. Advances in fluorine chemistry have enhanced the precision of these compounds in cancer treatment, allowing for better understanding and utilization in personalized medicine. The review covers methods for 5-FU synthesis and its incorporation into RNA and DNA for mechanistic studies, providing insights into how these compounds interact with nucleic acids and affect cancer cell viability (Gmeiner, 2020).

Methylchloroisothiazolinone/Methylisothiazolinone in Rinse-off Products

While not directly related to Methyl 5-fluoro-6-methylpicolinate, research on Methylchloroisothiazolinone/Methylisothiazolinone (MCI/MI) showcases the importance of understanding the pharmacological and toxicological profiles of chemicals used in various products. This review offers a risk assessment for MCI/MI, emphasizing dose and exposure's role in sensitization and allergic potential, highlighting the broader context of chemical safety and efficacy evaluation in product development (Fewings & Menné, 1999).

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Methyl 5-fluoro-6-methylpicolinate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or modulation of enzymatic activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to modulate the activity of key signaling molecules such as kinases and phosphatases, thereby affecting downstream signaling cascades. Additionally, this compound can alter gene expression patterns by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their conformation and activity. This binding can result in the inhibition or activation of enzymatic reactions, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with DNA or RNA, leading to changes in the transcriptional and translational processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, this compound can induce toxic or adverse effects, including cellular damage, oxidative stress, and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage level triggers significant changes in biological responses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. The compound undergoes metabolic reactions, such as oxidation and conjugation, leading to the formation of metabolites that are excreted through various routes. These metabolic pathways are essential for regulating the levels of this compound in the body and minimizing its potential toxicity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake, localization, and accumulation of the compound in target cells and tissues. The distribution pattern of this compound can influence its biological activity and therapeutic potential. For instance, its ability to cross the blood-brain barrier and accumulate in the central nervous system may have implications for its use in neurological disorders .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications .

Propriétés

IUPAC Name |

methyl 5-fluoro-6-methylpyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-5-6(9)3-4-7(10-5)8(11)12-2/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZTDWPKQBPEJHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)C(=O)OC)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70681002 |

Source

|

| Record name | Methyl 5-fluoro-6-methylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245647-61-3 |

Source

|

| Record name | Methyl 5-fluoro-6-methylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.